Butoxy-D9-acetic acid
Overview
Description
Butoxy-D9-acetic acid is a deuterated analog of butoxyacetic acid, a known metabolite of 2-butoxyethanol. The compound is primarily used as an internal standard in gas chromatographic-mass spectrometric (GC-MS) analysis for the determination of 2-butoxyacetic acid in biological samples. It has the molecular formula C6H3D9O3 and a molecular weight of 141.213136002 .
Mechanism of Action
Target of Action
Butoxy-D9-acetic acid, also known as 2-Butoxyacetic acid, is an aliphatic organic chemical It is known that it is metabolized from n-butyl glycidyl ether and 2-butoxyethanol
Mode of Action
It is known that it is a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol , but the specific interactions with its targets and the resulting changes are not clearly defined
Biochemical Pathways
It is known that n-butyl glycidyl ether is metabolized renally to this compound, as is 2-butoxyethanol This suggests that it may be involved in renal metabolic pathways
Result of Action
As a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol
Action Environment
It is known that it is stable if stored under recommended conditions
Preparation Methods
The synthesis of Butoxy-D9-acetic acid involves the deuteration of butoxyacetic acid. This process typically requires the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of a deuterated base and a deuterated solvent under controlled temperature and pressure . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Butoxy-D9-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butoxy-D9-acetic acid is widely used in scientific research, particularly in analytical chemistry. Its primary application is as an internal standard in GC-MS for the accurate quantification of 2-butoxyacetic acid in biological samples. This is crucial for toxicological studies and environmental monitoring where precise measurement of metabolites is required. Additionally, the compound is used in studies involving the metabolism of 2-butoxyethanol and related compounds.
Comparison with Similar Compounds
Butoxy-D9-acetic acid is similar to other deuterated analogs of organic acids used as internal standards in analytical chemistry. Some similar compounds include:
Butoxyacetic acid: The non-deuterated analog used in various chemical reactions and as a metabolite of 2-butoxyethanol.
2-Butoxyethanol: A solvent that is metabolized to butoxyacetic acid in the body.
Deuterated acetic acid: Used as an internal standard in various analytical techniques.
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical applications, such as improved accuracy and precision in quantification due to its stable isotopic composition.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQOASGWDCBKCJ-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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